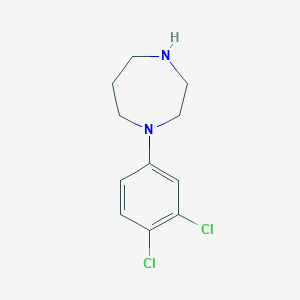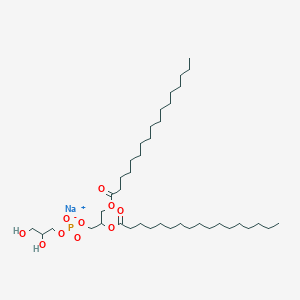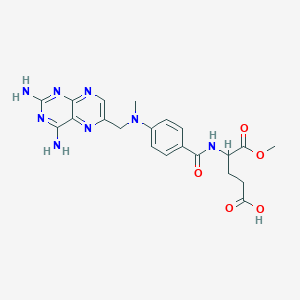![molecular formula C19H30BN3O4 B12317208 Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate CAS No. 1350543-49-5](/img/structure/B12317208.png)
Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate de tert-butyle: est un composé organique complexe qui présente un cycle pyrrolidine, un cycle pyrimidine et un groupe dioxaborolane
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 3-[5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate de tert-butyle implique généralement plusieurs étapes. Une approche courante commence par la préparation du dérivé de pyrimidine, suivie de l'introduction du groupe dioxaborolane. L'étape finale implique la formation du cycle pyrrolidine et la fixation du groupe tert-butyle. Les conditions de réaction incluent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité. Les méthodes industrielles peuvent également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pyrrolidine.
Réduction: Des réactions de réduction peuvent se produire au niveau du cycle pyrimidine, modifiant ainsi ses propriétés électroniques.
Substitution: Le groupe dioxaborolane peut participer à des réactions de substitution, ce qui en fait un intermédiaire polyvalent dans la synthèse organique
Réactifs et conditions courants:
Oxydation: Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution: Les conditions des réactions de substitution peuvent impliquer l'utilisation de bases ou d'acides comme catalyseurs
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .
Applications de la recherche scientifique
Chimie: En chimie organique, le 3-[5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate de tert-butyle est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs .
Biologie et médecine: Sa capacité à subir diverses réactions chimiques en fait un intermédiaire polyvalent dans la synthèse de molécules biologiquement actives .
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la production de matériaux de pointe, notamment des polymères et des nanomatériaux. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles .
Mécanisme d'action
Le mécanisme d'action du 3-[5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe dioxaborolane peut former des liaisons covalentes réversibles avec des nucléophiles, ce qui le rend utile dans l'inhibition enzymatique et d'autres processus biologiques. Les cycles pyrimidine et pyrrolidine contribuent à la stabilité et à la réactivité globales du composé, ce qui lui permet de participer à diverses voies biochimiques .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrimidine and pyrrolidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-yl)pyrrolidine-1-carboxylate de tert-butyle
- 3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-yl)azétidine-1-carboxylate de tert-butyle
- 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazol-1-yl)pipéridine-1-carboxylate de tert-butyle
Unicité: Le 3-[5-(tétraméthyl-1,3,2-dioxaborolane-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate de tert-butyle est unique en raison de la présence de cycles pyrimidine et pyrrolidine, qui confèrent des propriétés électroniques et stériques distinctes. Cette combinaison améliore sa réactivité et le rend adapté à un éventail plus large d'applications par rapport à des composés similaires .
Propriétés
Numéro CAS |
1350543-49-5 |
|---|---|
Formule moléculaire |
C19H30BN3O4 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H30BN3O4/c1-17(2,3)25-16(24)23-9-8-13(12-23)15-21-10-14(11-22-15)20-26-18(4,5)19(6,7)27-20/h10-11,13H,8-9,12H2,1-7H3 |
Clé InChI |
FJTIWFIKDTWLHV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B12317126.png)
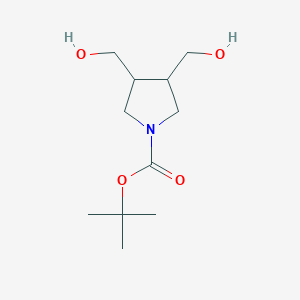
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
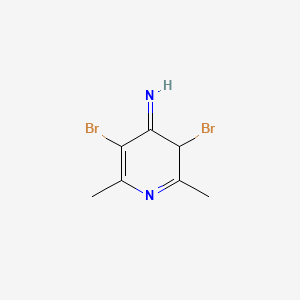

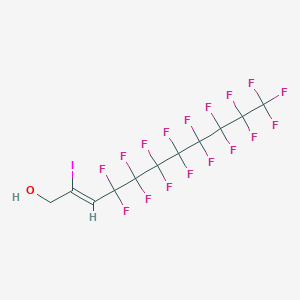
![12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12317164.png)
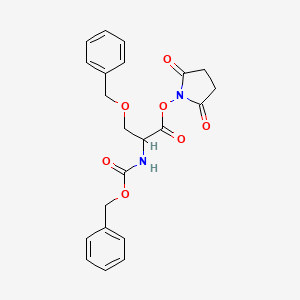
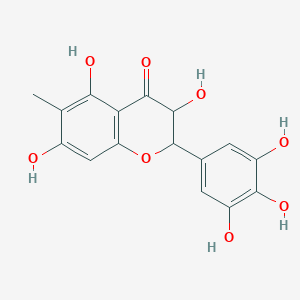
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B12317179.png)
